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Introduction

N-methyl-2-(phenylamino)benzamide is a small molecule belonging to the benzamide class
of compounds. While specific research on this exact molecule is limited in publicly available
literature, its structural motifs are present in a variety of biologically active compounds. Notably,
derivatives of the parent structure, N-2-(phenylamino)benzamide, have emerged as promising
candidates in oncology and inflammatory disease research.[1][2] This technical guide aims to
provide a comprehensive overview of the core properties of N-methyl-2-
(phenylamino)benzamide, drawing upon data from closely related analogues and established
chemical principles. This document will cover its predicted physicochemical properties, a
plausible synthetic route with detailed experimental considerations, expected spectroscopic
characteristics, and the known biological activities of its close derivatives to inform future
research and development.

Core Physicochemical Properties

Quantitative data for N-methyl-2-(phenylamino)benzamide is not readily available in scientific
literature. Therefore, the following table presents a combination of data from the closely related
compounds N-methylbenzamide and general benzamide derivatives, alongside predicted
values for the target compound. These predictions are based on computational models and
provide a reasonable estimation for guiding experimental work.

© 2025 BenchChem. All rights reserved. 1/9 Tech Support


https://www.benchchem.com/product/b3491821?utm_src=pdf-interest
https://www.benchchem.com/product/b3491821?utm_src=pdf-body
https://pubmed.ncbi.nlm.nih.gov/34537445/
https://www.researchgate.net/publication/354520455_N-2-phenylamino_benzamide_derivatives_as_novel_anti-glioblastoma_agents_Synthesis_and_biological_evaluation
https://www.benchchem.com/product/b3491821?utm_src=pdf-body
https://www.benchchem.com/product/b3491821?utm_src=pdf-body
https://www.benchchem.com/product/b3491821?utm_src=pdf-body
https://www.benchchem.com/?utm_src=pdf-header-logo
https://www.benchchem.com/?utm_src=pdf-header-logo
https://www.benchchem.com/product/b3491821?utm_src=pdf-header-pricing
https://www.benchchem.com/contactus?utm_src=pdf-footer

BENGHE

Foundational & Exploratory
Check Availability & Pricing

. Predicted N-
General methyl-2-
Property methylbenzam . . Data Source
id Benzamide (phenylamino)
ide
benzamide
Molecular
CsH9sNO Cs7H7NO C14H14N20 [31,[4]
Formula
Molecular Weight  135.16 g/mol 121.14 g/mol 226.27 g/mol [31,[4]
Melting Point 78-80 °C 127-130 °C Not available [31.[4]
Boiling Point 282 °C 288 °C Not available [31.[4]
Predicted to be
soluble in
Soluble in Slightly soluble in  organic solvents
Solubility ethanol, slightly water, soluble in like DMSO, DMF,  [3],[4]
soluble in water. organic solvents.  and alcohols;
likely poorly
soluble in water.
~17 (amide ~17 (amide )
pKa Not available
proton) proton)
Predicted: ~2.5-
LogP 1.13 0.64

3.5

Synthesis and Experimental Protocols

A definitive, published experimental protocol for the synthesis of N-methyl-2-
(phenylamino)benzamide is not currently available. However, a plausible and robust synthetic
route can be designed based on well-established organic chemistry reactions. The proposed
synthesis involves a two-step process starting from 2-aminobenzoic acid.

Proposed Synthetic Pathway

A logical synthetic approach would involve the initial N-phenylation of 2-aminobenzoic acid,
followed by amidation of the resulting carboxylic acid with methylamine.
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Caption: Proposed two-step synthesis of N-methyl-2-(phenylamino)benzamide.
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Detailed Experimental Protocols

Step 1: Synthesis of 2-(Phenylamino)benzoic Acid (N-Phenylanthranilic Acid)
This step can be achieved via an Ullmann condensation reaction.

¢ Reagents: 2-Aminobenzoic acid, bromobenzene, potassium carbonate (or another suitable
base), copper powder or copper(l) iodide (catalyst), and a high-boiling solvent such as
dimethylformamide (DMF) or nitrobenzene.

e Procedure:

o To a round-bottom flask equipped with a reflux condenser and a magnetic stirrer, add 2-
aminobenzoic acid, an excess of potassium carbonate, and the copper catalyst.

o Add the solvent (e.g., DMF) and bromobenzene.

o Heat the reaction mixture to reflux (typically 150-200 °C, depending on the solvent) and
maintain for several hours, monitoring the reaction progress by thin-layer chromatography
(TLC).

o After completion, cool the mixture and pour it into a large volume of water.
o Acidify the aqueous solution with a strong acid (e.g., HCI) to precipitate the product.

o Collect the solid by filtration, wash with water, and recrystallize from a suitable solvent
(e.g., ethanol/water) to yield pure 2-(phenylamino)benzoic acid.

Step 2: Synthesis of N-methyl-2-(phenylamino)benzamide
This amidation can be performed by first activating the carboxylic acid.

» Reagents: 2-(Phenylamino)benzoic acid, a chlorinating agent (e.g., thionyl chloride (SOCI2)
or oxalyl chloride), or a peptide coupling reagent (e.g., EDC/HOBt), and methylamine (as a
solution in a solvent like THF or water, or as a gas). An inert solvent such as
dichloromethane (DCM) or tetrahydrofuran (THF) is also required.

e Procedure (via Acyl Chloride):
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o Suspend 2-(phenylamino)benzoic acid in an inert solvent (e.g., DCM) with a catalytic
amount of DMF.

o Add thionyl chloride dropwise at 0 °C and then allow the mixture to stir at room
temperature until the reaction is complete (evolution of gas ceases).

o Remove the excess thionyl chloride and solvent under reduced pressure to obtain the
crude acyl chloride.

o Dissolve the crude acyl chloride in fresh inert solvent and cool to 0 °C.

o Slowly add a solution of methylamine, maintaining the temperature at 0 °C. An excess of
methylamine or the addition of a non-nucleophilic base (e.qg., triethylamine) may be
necessary to neutralize the HCI byproduct.

o Allow the reaction to warm to room temperature and stir until completion (monitored by
TLC).

o Work up the reaction by washing with dilute acid, saturated sodium bicarbonate solution,
and brine.

o Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced
pressure.

o Purify the crude product by column chromatography on silica gel or by recrystallization to
obtain N-methyl-2-(phenylamino)benzamide.

Spectroscopic and Analytical Characterization

While experimental spectra for N-methyl-2-(phenylamino)benzamide are not available, the
expected spectroscopic features can be predicted based on its structure.
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Spectroscopic Techniques
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Caption: A typical workflow for the characterization of synthesized N-methyl-2-
(phenylamino)benzamide.

e 'H NMR: The proton NMR spectrum is expected to show distinct signals for the aromatic
protons on both phenyl rings, likely in the range of 6.5-8.0 ppm. A singlet or doublet for the
N-methyl protons would appear further upfield, likely around 2.8-3.3 ppm, which may show
coupling to the amide proton. The amide proton (NH) would likely appear as a broad singlet
downfield. The proton on the phenylamino group may also be visible as a broad singlet.

e 13C NMR: The carbon NMR would show characteristic signals for the carbonyl carbon of the
amide at around 165-175 ppm. Aromatic carbons would appear in the 110-150 ppm region.
The N-methyl carbon would be expected in the upfield region, around 25-35 ppm.

« Infrared (IR) Spectroscopy: The IR spectrum should exhibit a strong absorption band for the
C=0 stretch of the amide group around 1630-1680 cm~. An N-H stretch for the secondary
amine and the amide would be expected in the region of 3200-3400 cm~1. C-H stretches for
the aromatic and methyl groups will also be present.
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e Mass Spectrometry (MS): The mass spectrum should show a molecular ion peak (M*) or a
protonated molecular ion peak ([M+H]*) corresponding to the molecular weight of the
compound (226.27 g/mol ).

Biological Activity and Signaling Pathways of
Derivatives

There is no direct evidence of the biological activity of N-methyl-2-(phenylamino)benzamide.
However, several studies have investigated the therapeutic potential of its close structural
analogues, namely N-2-(phenylamino)benzamide derivatives. These compounds have been
identified as dual inhibitors of cyclooxygenase-2 (COX-2) and topoisomerase | (Topo |),
enzymes that are highly relevant in cancer and inflammation.[1][2][5]

The proposed mechanism of action for these derivatives involves the inhibition of the NF-kB
signaling pathway.[5] By blocking COX-2, these compounds can reduce the production of
prostaglandins, which are key mediators of inflammation and are also implicated in tumor
growth. The inhibition of Topoisomerase | leads to DNA damage in cancer cells, ultimately
triggering apoptosis.
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Caption: Known signaling pathway inhibition by N-2-(phenylamino)benzamide derivatives.

Given the structural similarity, it is plausible that N-methyl-2-(phenylamino)benzamide could
exhibit similar biological activities. However, empirical testing is required to confirm this
hypothesis. The N-methylation could potentially alter the compound's potency, selectivity, and
pharmacokinetic properties.

Conclusion

N-methyl-2-(phenylamino)benzamide represents an interesting chemical entity at the
intersection of established pharmacophores. While direct experimental data is sparse, this
guide provides a solid foundation for its synthesis, characterization, and potential biological
evaluation based on the properties of closely related compounds. The predicted
physicochemical properties and detailed synthetic protocols offer a starting point for
researchers to produce and study this molecule. Furthermore, the known anti-inflammatory and
anti-cancer activities of its derivatives suggest that N-methyl-2-(phenylamino)benzamide
could be a valuable subject for future drug discovery and development efforts. Further empirical
investigation is warranted to fully elucidate its chemical and biological profile.

Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopiclabeling.

Email: info@benchchem.com or Request Quote Online.
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» To cite this document: BenchChem. [N-methyl-2-(phenylamino)benzamide: A Technical
Guide]. BenchChem, [2025]. [Online PDF]. Available at:
[https://www.benchchem.com/product/b3491821#n-methyl-2-phenylamino-benzamide-basic-
properties]

Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not
intended for diagnostic or therapeutic procedures. While BenchChem strives to provide
accurate protocols, we make no warranties, express or implied, regarding the fitness of this
product for every specific experimental setup.

Technical Support:The protocols provided are for reference purposes. Unsure if this reagent
suits your experiment? [Contact our Ph.D. Support Team for a compatibility check]

Need Industrial/Bulk Grade? Request Custom Synthesis Quote
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